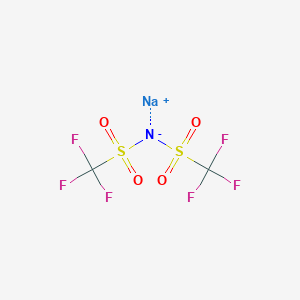

















|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH:5]=[CH2:6].[CH:7]1[CH:12]=[CH:11][C:10]([O-:13])=[CH:9][CH:8]=1.[Na+].C1(C2C(I=O)=C(S([O-])(=O)=O)C(C)=CC=2)C=CC=CC=1.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+]>ClCCl.Cl[Ti](Cl)(Cl)Cl.CC(CC)=O.C(O)(=O)C>[O:13]([CH2:6][CH2:5][O:4][CH:3]=[CH2:2])[C:10]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCOC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)[O-].[Na+]
|
|
Name
|
polymer
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
phenyliodosotoluene sulfonate
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1C(=C(C(=CC1)C)S(=O)(=O)[O-])I=O
|
|
Name
|
polymer
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Na+]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
mixture
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A polyiodonium is obtained which
|
|
Type
|
CUSTOM
|
|
Details
|
is precipitated with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The ionic exchange reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After precipitation
|
|
Type
|
WASH
|
|
Details
|
washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
there is obtained a sticky mass which
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)CCOC=C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |